molecular formula C15H18ClNO2 B6225633 2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride CAS No. 2768332-36-9

2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride

Cat. No.: B6225633
CAS No.: 2768332-36-9
M. Wt: 279.76 g/mol
InChI Key: DTIUZYONLMOHPK-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)morpholine hydrochloride is a morpholine-derived compound featuring a 6-methoxy-substituted naphthalene moiety. This structure combines the rigidity of the naphthalene system with the basicity and conformational flexibility of the morpholine ring, making it a candidate for pharmaceutical and materials science applications. The compound is synthesized via coupling reactions involving naproxen derivatives or direct functionalization of the naphthalene ring, as seen in intermediates reported in and . Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development.

Properties

CAS No.

2768332-36-9

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)morpholine;hydrochloride

InChI

InChI=1S/C15H17NO2.ClH/c1-17-14-5-4-11-8-13(3-2-12(11)9-14)15-10-16-6-7-18-15;/h2-5,8-9,15-16H,6-7,10H2,1H3;1H

InChI Key

DTIUZYONLMOHPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CNCCO3.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride typically involves the reaction of 6-methoxy-2-naphthylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants, and additional purification steps are implemented to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds.

Scientific Research Applications

2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents for treating bacterial and fungal infections.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-methoxynaphthalen-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets in bacterial and fungal cells. The compound inhibits the growth of these microorganisms by interfering with their metabolic pathways, leading to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt essential cellular processes makes it a promising candidate for further research .

Comparison with Similar Compounds

Key Compounds :

  • N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide (): An amide derivative of naproxen, synthesized via coupling with 2,2-diphenylethylamine. Unlike the target compound, this lacks the morpholine ring, instead incorporating a diphenylethylamide group. This substitution reduces basicity and alters solubility, favoring lipid membranes over aqueous environments .
  • 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one (): A ketone-containing morpholine derivative. Crystallographic studies using SHELXL () reveal distinct packing patterns due to the ketone’s planar geometry .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility Profile
2-(6-Methoxynaphthalen-2-yl)morpholine HCl C₁₅H₁₈ClNO₂* 295.76 g/mol Morpholine, HCl salt High aqueous solubility
N-(2,2-Diphenylethyl)-propanamide C₂₈H₂₇NO₂ 409.52 g/mol Amide, diphenylethyl Low aqueous solubility
1-(Morpholin-4-yl)propan-1-one C₁₄H₁₇NO₂ 243.29 g/mol Ketone, morpholine Moderate in organic solvents

*Calculated based on structural analogs in and .

Morpholine-Based Derivatives

  • (2S)-2-(Trifluoromethyl)morpholine Hydrochloride (): Incorporates a trifluoromethyl group on the morpholine ring. The electron-withdrawing CF₃ group increases acidity (pKa ~5–6) compared to the target compound’s methoxy-naphthalene system, altering reactivity in catalytic or biological environments .
  • 2-(2,2,2-Trifluoroethyl)morpholine Hydrochloride (): Features a trifluoroethyl side chain. This modification enhances metabolic stability due to fluorine’s resistance to oxidative degradation, a property absent in the target compound .

Table 2: Electronic and Metabolic Properties

Compound Substituent pKa (Estimated) Metabolic Stability
2-(6-Methoxynaphthalen-2-yl)morpholine HCl Methoxy-naphthalene ~7.5 Moderate
(2S)-2-(Trifluoromethyl)morpholine HCl CF₃ ~5.0 High
2-(Trifluoroethyl)morpholine HCl CF₃CH₂ ~6.8 Very High

Pharmaceutical Impurities and Byproducts

  • Methyl/Isopropyl 2-(6-Methoxynaphthalen-2-yl)propionate (): Ester derivatives identified as impurities in pseudoephedrine formulations.
  • 1-(6-Methoxynaphthalen-2-yl)ethanol (): A reduced alcohol derivative. Compared to the target compound, this structure exhibits lower thermal stability and higher susceptibility to oxidation .

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